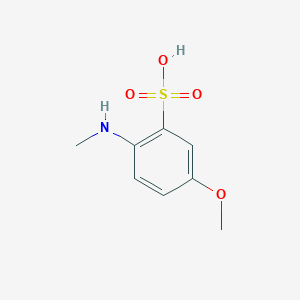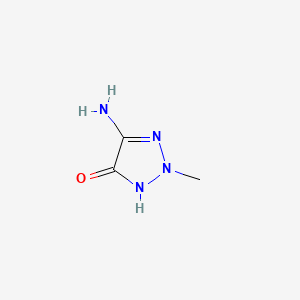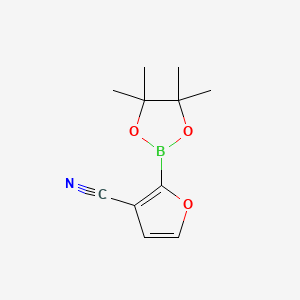
(R)-3-(3-Bromo-4-fluorophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-(3-bromo-4-fluorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid is a chiral compound with significant potential in various fields of scientific research. This compound features a bromine and fluorine-substituted phenyl ring, a tert-butoxycarbonyl (Boc) protected amino group, and a propanoic acid moiety. Its unique structure makes it an interesting subject for studies in organic synthesis, medicinal chemistry, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(3-bromo-4-fluorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Bromination and Fluorination: The phenyl ring is first brominated and fluorinated using appropriate reagents such as bromine and fluorine sources under controlled conditions.
Amino Group Protection: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.
Coupling Reaction: The protected amino group is then coupled with a propanoic acid derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-3-(3-bromo-4-fluorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), under anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or alkoxides, under appropriate solvent and temperature conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(3R)-3-(3-bromo-4-fluorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor in enzymatic reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of (3R)-3-(3-bromo-4-fluorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the bromine and fluorine atoms can enhance its binding affinity and specificity. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to participate in further biochemical interactions.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
(3R)-3-(3-bromo-4-fluorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid is unique due to its specific substitution pattern on the phenyl ring and the presence of the Boc-protected amino group. This combination of features provides distinct reactivity and potential for diverse applications compared to other similar compounds.
Propiedades
Fórmula molecular |
C14H17BrFNO4 |
|---|---|
Peso molecular |
362.19 g/mol |
Nombre IUPAC |
(3R)-3-(3-bromo-4-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H17BrFNO4/c1-14(2,3)21-13(20)17-11(7-12(18)19)8-4-5-10(16)9(15)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1 |
Clave InChI |
HPMIKWSDXIKHQI-LLVKDONJSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC(=C(C=C1)F)Br |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=C(C=C1)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Oxospiro[3.3]heptane-2-carbaldehyde](/img/structure/B13488837.png)
![Tert-butyl 2-(bromomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13488846.png)
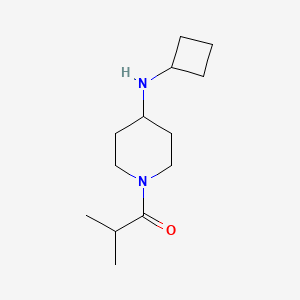
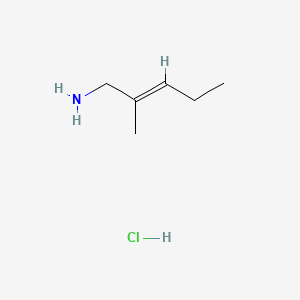
![3-(Trimethylsilyl)spiro[3.3]heptan-1-one](/img/structure/B13488859.png)
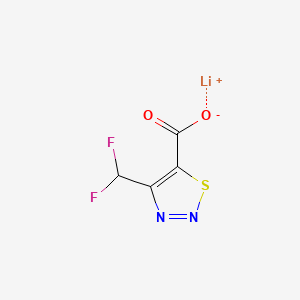

![Tert-butyl 7-(hydroxymethyl)-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13488881.png)
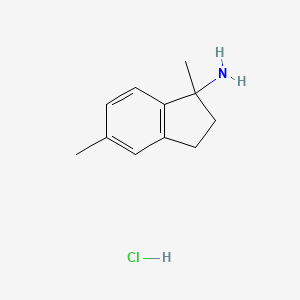
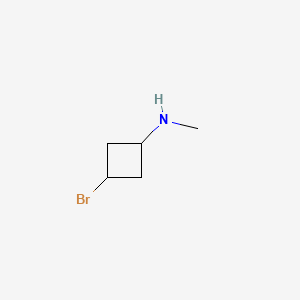
![Methyl 2-{2-azabicyclo[2.1.1]hexan-1-yl}acetate hydrochloride](/img/structure/B13488894.png)
